Ethyl trans-4-aminotetrahydropyran-2-carboxylate
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Overview
Description
Ethyl trans-4-aminotetrahydropyran-2-carboxylate is an organic compound with the molecular formula C8H15NO3 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl trans-4-aminotetrahydropyran-2-carboxylate typically involves the reaction of ethyl 4-aminotetrahydropyran-2-carboxylate with trans-4-aminotetrahydropyran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction while maintaining product quality. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-4-aminotetrahydropyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl trans-4-aminotetrahydropyran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Mechanism of Action
The mechanism of action of ethyl trans-4-aminotetrahydropyran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-aminotetrahydropyran-2-carboxylate
- Trans-4-aminotetrahydropyran-2-carboxylic acid
- Ethyl 2,4-dichloropyrimidine-5-carboxylate
Uniqueness
Ethyl trans-4-aminotetrahydropyran-2-carboxylate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl (2S,4S)-4-aminooxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNOLZPLVXIWCL-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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